{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,6-trimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl ethyl group and a 3,4,6-trimethyl-1-benzofuran-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the piperazine ring and the pyridin-2-yl ethyl group. Key steps may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Pyridin-2-yl Ethyl Group: This can be done using alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(BENZOFURAN-2-CARBONYL)PIPERAZINE: Lacks the trimethyl substitution on the benzofuran ring.
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE: Has fewer methyl groups on the benzofuran ring.
Uniqueness
1-[2-(PYRIDIN-2-YL)ETHYL]-4-(3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE is unique due to the specific substitution pattern on the benzofuran ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(3,4,6-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C23H27N3O2/c1-16-14-17(2)21-18(3)22(28-20(21)15-16)23(27)26-12-10-25(11-13-26)9-7-19-6-4-5-8-24-19/h4-6,8,14-15H,7,9-13H2,1-3H3 |
InChI Key |
OCBLVVFLCCHWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C)C |
Origin of Product |
United States |
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